molecular formula C20H26N2O4S2 B6549070 4-ethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 1040660-45-4

4-ethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No. B6549070
CAS RN: 1040660-45-4
M. Wt: 422.6 g/mol
InChI Key: MKDHPGFXLFZQRE-UHFFFAOYSA-N
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Description

The compound “4-ethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide” belongs to the class of sulfonamides . Sulfonamides are an important group of synthetic antimicrobial agents that contain the sulfonamide group . They exhibit a range of pharmacological activities and play a role in treating a diverse range of disease states .


Synthesis Analysis

The synthesis of sulfonamides like our compound typically involves the reaction of aniline with chlorosulfonation . The resulting compound is then treated with ammonia to replace the chlorine with an amino group . Various methods have been reported for synthesizing sulfonamides directly from sulfonic acids or its sodium salts .


Molecular Structure Analysis

The basic structure of sulfonamide cannot be modified if it is to be an effective competitive “mimic” for p-aminobenzoic acid . Essential structural features are the benzene ring with two substituents para to each other; an amino group in the fourth position; and the singly substituted 1-sulfonamido group .


Chemical Reactions Analysis

Sulfonamides undergo electrophilic aromatic substitution reactions . The key step for each is attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton .

Scientific Research Applications

Mechanism of Action

Sulfonamides, as antimetabolites, compete with para-aminobenzoic acid (PABA) for incorporation into folic acid . This action illustrates the principle of selective toxicity where some difference between mammal cells and bacterial cells is exploited .

Safety and Hazards

Sulfonamides have potential to cause various unfavorable side effects including diseases of the digestive and respiratory tracts . When used in large doses, they may cause a strong allergic reaction . The overall incidence of adverse drug reactions to sulfanamide allergy is approximately 3–8% .

properties

IUPAC Name

4-ethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-3-14-27(23,24)22-13-5-6-17-15-18(9-12-20(17)22)21-28(25,26)19-10-7-16(4-2)8-11-19/h7-12,15,21H,3-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDHPGFXLFZQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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